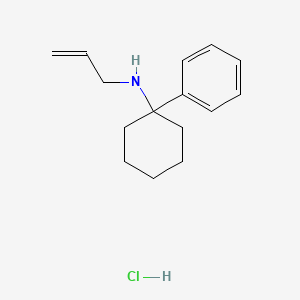

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride

Descripción general

Descripción

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where the hydrogen atoms are substituted with an allyl group and a phenyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with allyl chloride in the presence of a base, followed by the addition of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Saturated alkyl derivatives.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride can be synthesized through several methods:

- Alkylation : Cyclohexylamine is alkylated with allyl chloride in the presence of a base.

- Grignard Reaction : The phenyl group is introduced using phenylmagnesium bromide.

- Hydrochloride Formation : The free amine is converted to its hydrochloride salt using hydrochloric acid.

Chemical Properties:

- Molecular Formula : C₁₅H₂₂ClN

- Solubility : Enhanced solubility in water due to the hydrochloride form.

- Reactivity : Undergoes oxidation to form N-oxide derivatives and can participate in nucleophilic substitution reactions.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties .

Biology

Research has shown that this compound may have significant biological effects:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, impacting metabolic pathways .

- Receptor Binding : Studies indicate that it interacts with various receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Medicine

The compound has been explored for therapeutic uses:

- Analgesic and Anti-inflammatory Properties : Initial studies suggest it may exhibit pain-relieving and anti-inflammatory effects, making it a candidate for further pharmacological development .

- Antipsychotic Potential : Research indicates that cyclohexylamine derivatives may have antipsychotic activity, particularly in treating schizophrenia and related disorders. These compounds show affinity for dopamine D3 receptors with selectivity over D2 receptors .

Industrial Applications

This compound is utilized in various industrial processes:

- Dyes and Polymers Production : Its chemical properties make it suitable for synthesizing dyes and polymers used in textiles and coatings.

- Chemical Manufacturing : As an intermediate, it plays a role in producing other chemical compounds essential for different industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Inhibition Study :

- Neuropharmacological Research :

- Pharmaceutical Development :

Mecanismo De Acción

The mechanism of action of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: A simpler analog without the allyl and phenyl groups.

N-Phenylcyclohexylamine: Lacks the allyl group.

N-Allylcyclohexylamine: Lacks the phenyl group.

Uniqueness

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both an allyl group and a phenyl group attached to a cyclohexylamine backbone. This configuration enhances its solubility and reactivity, making it suitable for various biological investigations.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. This has implications in metabolic pathways where enzyme regulation is critical.

- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. This interaction may influence cellular responses such as neurotransmitter release and cellular proliferation .

Anticancer Properties

Research has indicated that derivatives of cyclohexylamine exhibit significant anticancer activity. For instance, Mannich bases derived from cyclohexylamine have shown cytotoxic effects against various cancer cell lines:

| Compound Type | IC50 (μM) | Target Cell Line |

|---|---|---|

| Mannich Base | 2 - 10 | Human WiDr Colon Cancer |

| Cyclohexylamine Derivative | 500 | N-myristoyltransferase |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. Activation of sigma receptors has been observed to modulate NMDA receptor activity, which is crucial in neuroprotection and cognitive functions. Low concentrations of sigma receptor ligands have shown to enhance neurotransmitter release, while higher concentrations may exhibit antagonistic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of Cyclohexylamine derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of Mannich bases derived from cyclohexylamine on human cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

- Neuroprotective Studies : Research indicated that cyclohexylamine derivatives could protect against neurodegeneration by modulating NMDA receptor activity in animal models .

- Pharmacological Investigations : Investigations into the pharmacological properties of cyclohexylamine derivatives highlighted their potential as anxiolytic agents through modulation of GABAergic signaling pathways .

Propiedades

IUPAC Name |

1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBQTASOIWMBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176258 | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-95-7 | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.